Pyridine-15N
Overview
Description
Pyridine-15N is a useful research compound. Its molecular formula is C5H5N and its molecular weight is 80.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Exchange Studies : Hemmann et al. (2013) used 15N NMR of pyridine to study the chemical exchange of pyridine molecules at acid magnesium hydroxide fluoride surfaces (Hemmann et al., 2013).
NMR Probes : Schubert, Limbach, and Elguero (2019) highlighted the utility of 15N-labelled pyridines as liquid- and solid-state NMR probes in chemical and biological environments, owing to their sensitive chemical shifts (Schubert, Limbach, & Elguero, 2019).
Hyperpolarization Techniques : Chukanov et al. (2019) described the use of 15 N-Pyridine as a standard substrate in hyperpolarization techniques like SABRE hyperpolarization for efficient polarization transfer (Chukanov et al., 2019).
NMR Spectroscopy for Substituent Analysis : Städeli and Philipsborn (1981) utilized 15N NMR chemical shifts in pyridines and pyrimidines to evaluate substituent increments, finding them more sensitive than carbon shifts (Städeli & Philipsborn, 1981).
Characterizing Lewis Acidity in Zeolites : Gunther et al. (2016) employed 15N pyridine adsorption coupled with MAS NMR spectroscopy to characterize the acidity of metal framework sites in Beta zeolites (Gunther et al., 2016).
Acid-Base Property Studies in Enzymes : Sharif et al. (2007) used 15N NMR spectroscopy to study the acid-base properties of pyridoxal-5'-phosphate aldimines, modeling the cofactor pyridoxal-5'-phosphate in PLP-dependent enzymes (Sharif et al., 2007).
MRI Agents : Jiang et al. (2015) found that hyperpolarized 15N-pyridine derivatives are highly sensitive MRI agents for detecting small changes in tissue pH (Jiang et al., 2015).
Interaction with Coal : Ripmeester et al. (1986) studied the interaction between pyridine and coal using solCPMAS15N n.m.r. to understand the effects of coal oxidation (Ripmeester et al., 1986).
Characterization of Pyridine-Containing Polyurethanes : O'Connell et al. (1996) utilized pyridine-15N NMR experiments to study metal-pyridine interactions in pyridine-containing polyurethanes blended with metal acetates (O'Connell et al., 1996).
Understanding Coal-Nitrogen Chemistry : Knicker, Hatcher, and Scaroni (1996) leveraged solid-state 15N NMR spectroscopy to gain insights into the nitrogen structures in coal (Knicker, Hatcher, & Scaroni, 1996).
Mechanism of Action
Target of Action
Pyridine-15N is a stable isotope of pyridine, a basic heterocyclic organic compound
Mode of Action
It’s known that pyridines can act as ligands, binding to metal ions in biological systems . The nitrogen atom in the pyridine ring can donate its lone pair of electrons to form a coordinate bond with the metal ion. This interaction can lead to changes in the biochemical properties of the target, potentially altering its function.
Biochemical Pathways
A study on the microbial degradation of pyridine has proposed a nitrogen metabolism pathway . In this pathway, pyridine is degraded through a series of reactions, ultimately leading to the formation of ammonia and other nitrogenous compounds
Pharmacokinetics
The use of isotopically labeled compounds like this compound can aid in the study of drug metabolism and pharmacokinetics . The incorporation of the 15N isotope allows for the tracking of the compound through biological systems, providing valuable information about its bioavailability and metabolic fate .
Result of Action
For instance, when pyridines act as ligands, they can alter the function of metalloproteins, potentially leading to changes in cellular processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(115N)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[15N]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480016 | |
Record name | Pyridine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34322-45-7 | |
Record name | Pyridine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34322-45-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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